molecular formula C8H7BrN2O B1490510 (5-Bromobenzo[d]isoxazol-3-yl)methanamine CAS No. 748075-53-8

(5-Bromobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B1490510
CAS No.: 748075-53-8
M. Wt: 227.06 g/mol
InChI Key: YQPBSHZZRACKMN-UHFFFAOYSA-N
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Description

(5-Bromobenzo[d]isoxazol-3-yl)methanamine: is a brominated isoxazole derivative with a methanamine group attached to the 3-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 5-bromobenzene-1,3-diamine with ethylenediamine and formaldehyde under acidic conditions.

  • Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as using transition metal-catalyzed reactions to form the isoxazole ring.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistent quality and yield.

  • Continuous Flow Synthesis: Some manufacturers are adopting continuous flow methods to improve efficiency and scalability.

Chemical Reactions Analysis

(5-Bromobenzo[d]isoxazol-3-yl)methanamine: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 5-bromobenzo[d]isoxazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Reduction reactions can convert the compound to 5-bromobenzo[d]isoxazol-3-ylmethanol using reducing agents such as lithium aluminum hydride .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 5-bromobenzo[d]isoxazole-3-carboxylic acid.

  • Reduction: 5-bromobenzo[d]isoxazol-3-ylmethanol.

  • Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

(5-Bromobenzo[d]isoxazol-3-yl)methanamine: has several applications in scientific research:

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals targeting various diseases.

  • Biology: It serves as a biological probe to study enzyme interactions and pathways.

  • Chemistry: The compound is utilized in organic synthesis to create complex molecules.

  • Industry: It is employed in the manufacture of agrochemicals and dyes .

Mechanism of Action

(5-Bromobenzo[d]isoxazol-3-yl)methanamine: is compared to other similar compounds like 5-bromobenzo[d]thiazol-2-yl)methanamine . While both compounds share structural similarities, the presence of the oxygen atom in the isoxazole ring of This compound imparts unique chemical and biological properties.

Comparison with Similar Compounds

  • 5-bromobenzo[d]thiazol-2-yl)methanamine

  • 5-bromobenzo[d]isoxazol-3-ylamine

  • 5-bromobenzo[d]thiazol-2-yl)methanol

(5-Bromobenzo[d]isoxazol-3-yl)methanamine in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

(5-bromo-1,2-benzoxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBSHZZRACKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromobenzo[d]isoxazol-3-yl)methanamine
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(5-Bromobenzo[d]isoxazol-3-yl)methanamine
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